Bromo(trichloromethyl)mercury
Description
Historical Trajectories in Organomercury Chemistry
The study of organometallic compounds, including those of mercury, dates back to the 18th and 19th centuries with early discoveries by chemists like Louis Claude Cadet de Gassicourt and Edward Frankland. wikipedia.org A significant milestone in organomercury chemistry was the mercuration of aromatic rings, a reaction first reported by Otto Dimroth in 1898. wikipedia.orgwikiwand.com This reaction involves the direct substitution of a hydrogen atom on an aromatic ring with a mercury-containing group. wikipedia.orgwikiwand.com Throughout the 20th century, the field expanded significantly, with the development of numerous synthetic methods and the exploration of the unique reactivity of organomercury compounds. wikipedia.orgwikiwand.com
Classification and Significance of Halomethylmercurial Compounds
Halomethylmercurials are a specific class of organomercury compounds where a mercury atom is bonded to a halomethyl group (a methyl group substituted with one or more halogen atoms). These compounds are particularly significant as precursors for the generation of carbenes, which are highly reactive intermediates used in various organic transformations. wikipedia.orgchemeurope.com Phenyl(trichloromethyl)mercury (B1584556), for example, is a well-known reagent for generating dichlorocarbene (B158193). wikipedia.orgwikipedia.org The nature of the halogen atoms and the other substituent on the mercury atom can influence the reactivity and stability of the halomethylmercurial compound.
Academic Context of Bromo(trichloromethyl)mercury
This compound (CBrCl₂Hg) holds a specific place within the family of halomethylmercurials. It serves as a precursor for the generation of bromochlorocarbene, a reactive intermediate that can be used in the synthesis of specialized cyclopropanes. acs.org The study of such compounds contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry. acs.orgresearchgate.net
Chemical Profile of this compound
| Property | Value |
| CAS Number | 20464-26-0 |
| Molecular Formula | CBrCl₃Hg |
| Molecular Weight | 440.95 g/mol |
This table presents key identifying and physical properties of this compound.
Molecular Structure and Bonding
The molecular structure of this compound features a central mercury atom covalently bonded to a bromine atom and a trichloromethyl group. Organomercury compounds typically exhibit a linear or near-linear coordination geometry around the mercury atom. wikipedia.orgwikipedia.org The carbon-mercury bond is a key feature, and its strength and polarity influence the compound's reactivity. wikiwand.com
Synthesis
The synthesis of halomethylmercurials often involves the reaction of a mercuric salt with a suitable haloform in the presence of a base. For instance, phenyl(trichloromethyl)mercury can be prepared by reacting phenylmercuric chloride with sodium trichloroacetate (B1195264) or via the reaction of phenylmercuric chloride with chloroform (B151607) and a base. wikipedia.org While specific synthesis details for this compound are less commonly documented in readily available literature, analogous methods involving bromotrichloromethane (B165885) could potentially be employed. acs.orgacs.org
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively published. However, like other organomercury compounds, it is expected to be a solid at room temperature with solubility in organic solvents. wikipedia.org The high molecular weight and the presence of heavy atoms like mercury and bromine suggest a relatively high density.
Reactivity and Mechanistic Pathways
Thermal and Photochemical Decomposition
Halomethylmercurials are known to undergo thermal or photochemical decomposition to generate carbenes. wikipedia.orgacs.org For this compound, this decomposition would lead to the formation of bromochlorocarbene and mercuric bromide. The conditions required for this decomposition (e.g., temperature, wavelength of light) are crucial for its application in synthesis.
Dichlorocarbene Generation
While phenyl(trichloromethyl)mercury is a well-established source of dichlorocarbene, this compound is a precursor to bromochlorocarbene. wikipedia.orgwikipedia.orgacs.org The generation of this mixed halocarbene allows for the synthesis of cyclopropanes with both bromine and chlorine substituents on the same carbon atom, which can be valuable for further synthetic modifications. The mechanism involves the alpha-elimination of mercuric bromide from the parent molecule.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing organomercury compounds. huji.ac.il For this compound, ¹³C NMR would show a signal for the trichloromethyl carbon, and its chemical shift would be influenced by the electronegative halogens and the mercury atom. ¹⁹⁹Hg NMR, although less common, provides direct information about the mercury environment and can be used to study the structure and bonding in these compounds. huji.ac.il
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the bonds within the this compound molecule. acs.orgnist.govnist.gov The C-Cl and C-Br stretching and bending vibrations would be expected in the fingerprint region of the IR spectrum. Matrix-isolation IR spectroscopy has been used to study the decomposition products of related bromochloromethyl-substituted organomercury compounds, providing insights into the vibrational frequencies of the resulting carbenes and free radicals. acs.org
Structure
2D Structure
Properties
CAS No. |
20464-26-0 |
|---|---|
Molecular Formula |
CBrCl3Hg |
Molecular Weight |
398.86 g/mol |
IUPAC Name |
bromo(trichloromethyl)mercury |
InChI |
InChI=1S/CCl3.BrH.Hg/c2-1(3)4;;/h;1H;/q;;+1/p-1 |
InChI Key |
XQSVHXZWWQRYKP-UHFFFAOYSA-M |
Canonical SMILES |
C(Cl)(Cl)(Cl)[Hg]Br |
Origin of Product |
United States |
Synthetic Methodologies for Bromo Trichloromethyl Mercury
Direct Synthesis Approaches
Direct methods for the synthesis of bromo(trichloromethyl)mercury typically involve the reaction of elemental mercury or a mercury salt with a suitable source of the trichloromethyl and bromo groups.
Photochemical and Thermal Radical Initiated Reactions with Elemental Mercury and Halomethanes
The reaction of elemental mercury with halomethanes can be initiated either photochemically or thermally to generate the desired organomercurial compound. These reactions proceed via a radical mechanism. For instance, the photolysis of a mixture of elemental mercury and a suitable halomethane can lead to the formation of a trichloromethyl radical, which then reacts with mercury. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in readily available literature, the general principle is established in organomercury chemistry. The reaction of gaseous elemental mercury with atomic and molecular halogens has been studied, indicating that mercury reacts with halogen atoms to form mercury halides. mcgill.ca
Reactions Involving Bromotrichloromethane (B165885) as a Halogen Source
A more direct and common approach involves the use of bromotrichloromethane (CBrCl₃) as both the trichloromethyl and bromine source. nih.govchemicalbook.com The reaction of elemental mercury with bromotrichloromethane can be initiated to yield this compound. This method leverages the weaker carbon-bromine bond in bromotrichloromethane, which can be cleaved to initiate the reaction with mercury. The synthesis of bromotrichloromethane itself can be achieved through the photobromination of chloroform (B151607). googleapis.comgoogle.comgoogle.com
| Method | Reactants | Initiator | Key Features |
| Photochemical/Thermal Radical Initiation | Elemental Mercury, Halomethanes | UV light or Heat | Proceeds via a radical mechanism. |
| Reaction with Bromotrichloromethane | Elemental Mercury, Bromotrichloromethane | Not specified | Utilizes the lability of the C-Br bond. |
Synthetic Transformations from Related Organomercurials
An alternative strategy for the preparation of this compound involves the chemical modification of other pre-synthesized organomercurial compounds.
Halogen Exchange Reactions from Chloro(trichloromethyl)mercury
Halogen exchange reactions represent a versatile method for the synthesis of a wide range of halo-compounds. rsc.orgyoutube.comnih.govrsc.org In this context, chloro(trichloromethyl)mercury can serve as a precursor to this compound. By treating chloro(trichloromethyl)mercury with a suitable bromide source, such as a bromide salt, a halogen exchange can be induced, replacing the chloro ligand with a bromo ligand. The efficiency of this exchange is governed by factors such as the nature of the bromide salt, the solvent, and the reaction conditions.
Derivations from Bis(trichloromethyl)mercury (B13801566)
Bis(trichloromethyl)mercury, Hg(CCl₃)₂, is another key precursor in the synthesis of this compound. wikipedia.orgontosight.ai This symmetrical organomercurial can undergo a redistribution reaction with a mercury(II) halide, such as mercuric bromide (HgBr₂). In this reaction, one of the trichloromethyl groups from bis(trichloromethyl)mercury is transferred, leading to the formation of this compound. This method provides a controlled route to the desired mixed-halogen organomercurial.
Phenylmercury (B1218190) Precursor Routes
Phenyl(trihalomethyl)mercury compounds are well-established as versatile precursors for dihalocarbenes. acs.org Phenyl(trichloromethyl)mercury (B1584556), in particular, can be synthesized by reacting phenylmercuric chloride with a source of dichlorocarbene (B158193). wikipedia.org While the direct conversion of phenyl(trichloromethyl)mercury to this compound is not a standard named reaction, related transformations suggest its feasibility. For instance, the thermolysis of certain phenylmercury compounds in bromobenzene (B47551) has been used to generate bromo-β-lactams, indicating the potential for bromine incorporation. researchgate.net The synthesis of phenyl(trichloromethyl)mercury itself involves the reaction of phenylmercuric chloride with sodium trichloroacetate (B1195264). wikipedia.org
| Precursor | Reagent(s) | Reaction Type | Key Features |
| Chloro(trichloromethyl)mercury | Bromide source | Halogen Exchange | Involves substitution of the chloro ligand. |
| Bis(trichloromethyl)mercury | Mercuric Bromide (HgBr₂) | Redistribution | Controlled formation of the mixed-halogen product. |
| Phenyl(trichloromethyl)mercury | Brominating agent | Potential Halogenation | Phenylmercury compounds are versatile precursors. wikipedia.orgacs.org |
Mechanistic Considerations in this compound Synthesis
The formation of this compound can proceed through different mechanistic pathways, primarily influenced by the choice of reactants and reaction conditions. The two principal mechanisms considered are those involving radical intermediates and those following a metathetical route.
Radical Intermediates in Formation Pathways
The involvement of radical species, particularly the trichloromethyl radical (•CCl₃), represents a significant pathway in certain synthetic approaches to organomercury compounds. The generation of the trichloromethyl radical can be achieved through the homolytic cleavage of a suitable precursor, such as bromotrichloromethane (CBrCl₃). nih.gov
Research has shown that the addition of bromotrichloromethane to various organic molecules can be initiated to form products derived from the trichloromethyl radical. researchgate.netresearchgate.net In the context of this compound synthesis, a plausible radical pathway would involve the generation of the •CCl₃ radical, which could then react with a mercury-containing species. While direct evidence for the radical-based synthesis of this compound is not extensively documented, the known reactivity of the trichloromethyl radical suggests its potential role in formation pathways under specific conditions, such as photochemical or thermal initiation. researchgate.netresearchgate.net
Metathetical Approaches
Metathesis reactions provide a more common and well-established route for the synthesis of this compound. This approach involves a double displacement reaction where the bromide and trichloromethyl groups exchange between the mercury salt and the trichloromethyl source.
A prime example of a metathetical approach is the reaction between mercuric bromide (HgBr₂) and sodium trichloroacetate (CCl₃COONa). orgsyn.org In this process, the trichloromethyl group from the sodium trichloroacetate is transferred to the mercury atom, displacing one of the bromide ions and forming this compound, with sodium bromide as a byproduct. The reaction is driven by the formation of the stable Hg-C bond and the precipitation of the inorganic salt.
This method has been successfully employed for the synthesis of not only this compound but also other trichloromethylmercury derivatives, such as trichloromethylmercuric chloride and bis(trichloromethyl)mercury, by using the appropriate mercuric salt and stoichiometry. orgsyn.org The simplicity of the procedure and the ease of product isolation make this metathetical route a preferred method for laboratory-scale preparations. orgsyn.org
Reactivity and Mechanistic Investigations
Dihalocarbene Generation and Transfer Reactions
Bromo(trichloromethyl)mercury serves as a source for both dibromocarbene (CBr₂) and dichlorocarbene (B158193) (CCl₂), highly reactive intermediates that can be transferred to various substrates. The generation of these carbenes from this specific precursor involves distinct mechanistic pathways.
Thermal Decomposition Pathways for Dibromocarbene and Dichlorocarbene Precursors
The thermal decomposition of this compound is a key method for the generation of dihalocarbenes. While detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature, the general mechanism for related phenyl(trihalomethyl)mercury compounds involves the extrusion of the dihalocarbene and the formation of a mercury salt.
In the case of this compound, two competing pathways can be envisioned for the generation of dichlorocarbene and potentially other carbenes, although the selective formation of dichlorocarbene is the primary utility of related trichloromethylmercury compounds. The thermal induction facilitates the cleavage of the carbon-mercury bond and subsequent elimination to yield the carbene. Phenyl(bromodichloromethyl)mercury, a closely related compound, has been shown to transfer dichlorocarbene to various substrates upon heating. researchgate.net
Catalytic Mediation in Carbene Generation
The generation of carbenes from organomercurial precursors is typically achieved through thermal means. While catalytic cycles are central to many modern carbene transfer reactions, particularly those involving diazo compounds, the use of catalysts to mediate the decomposition of this compound is not a widely reported strategy. The established method relies on the inherent lability of the carbon-mercury bond under thermal conditions to release the dihalocarbene.
Stereochemical Aspects of Carbene Transfer
Reactions with Unsaturated Substrates
The primary application of dihalocarbenes generated from precursors like this compound is their reaction with unsaturated molecules, most notably in cyclopropanation reactions.
Cyclopropanation with Olefins
The addition of a dihalocarbene to an olefin results in the formation of a gem-dihalocyclopropane. This [1+2] cycloaddition is a powerful tool for the synthesis of three-membered rings. While specific examples detailing the cyclopropanation of a wide array of olefins using this compound are scarce in the literature, the reactivity is expected to be analogous to that of the more commonly used phenyl(trichloromethyl)mercury (B1584556). The electrophilic nature of dichlorocarbene means it reacts most efficiently with electron-rich olefins.
Reactivity with Electron-Poor Alkenes
The reaction of dihalocarbenes with electron-poor alkenes is generally much slower than with their electron-rich counterparts. This is due to the electrophilic character of the carbene, which disfavors reaction with an electron-deficient π-system. While challenging, cyclopropanation of electron-deficient alkenes can be achieved, often requiring more forcing conditions or alternative catalytic systems. Specific studies and detailed research findings on the reactivity of carbenes generated from this compound with electron-poor alkenes are not prominently featured in the available scientific literature.
Additions to Alkynes
While the direct addition of the CCl₃ and Br groups across an alkyne is not the primary documented reaction, this compound is a potent precursor for dichlorocarbene (CCl₂). This reactivity is analogous to the well-established chemistry of phenyl(trichloromethyl)mercury. wikipedia.orgacs.org Upon thermal or chemical induction, this compound can eliminate mercury(II) bromide to generate the highly reactive dichlorocarbene intermediate.
This carbene can then undergo a [1+2] cycloaddition reaction with alkynes to furnish geminal dichlorocyclopropenes. The reaction proceeds via the attack of the electron-rich alkyne π-system on the electrophilic carbene.
Reaction Scheme: Dichlorocarbene Generation and Addition to an Alkyne
Radical Reaction Pathways Involving this compound
Under specific conditions, such as exposure to heat or ultraviolet (UV) light, the reactivity of this compound can be dominated by radical pathways. wikipedia.orglibretexts.org
Formation and Reactivity of Trichloromethyl Radicals
The homolytic cleavage of the relatively weak carbon-mercury bond in this compound can generate the trichloromethyl radical (•CCl₃). harvard.edu This process is a key step in initiating radical reactions.
Reaction: CCl₃HgBr --(Heat or UV)--> •CCl₃ + •HgBr
The trichloromethyl radical is a highly reactive intermediate due to its unstable electron configuration. harvard.edu Once formed, it can participate in a variety of subsequent reactions, including addition to unsaturated systems or abstraction of atoms from other molecules. harvard.edunih.gov Its reactivity is central to the utility of CCl₃HgBr in certain radical-mediated transformations.
Halogen Atom Abstraction Processes
Once the trichloromethyl radical is generated, it can participate in halogen atom abstraction processes. For instance, the •CCl₃ radical can abstract a bromine atom from another molecule of this compound, propagating a radical chain reaction. This process would yield bromotrichloromethane (B165885) (CCl₃Br) and a new mercury-centered radical.
Alternatively, the trichloromethyl radical itself is known to readily abstract halogen atoms from other sources, such as molecular bromine, in a thermodynamically favorable process. semanticscholar.org
Role in Homolytic Cleavage of C-Hg Bonds
The homolytic cleavage of the C-Hg bond is a fundamental process in the radical chemistry of this compound. wikipedia.orglibretexts.org This bond dissociation is driven by the input of energy (thermal or photochemical) and results in the formation of two radical species. wikipedia.org The reaction of alkylmercuric halides with reducing agents like sodium borohydride (B1222165) has been shown to proceed through free radical intermediates, supporting the accessibility of this cleavage pathway. harvard.eduacs.org The stability of the resulting trichloromethyl radical helps to facilitate this bond-breaking process.
Anion Exchange and Ligand Redistribution Phenomena
This compound can undergo anion exchange and ligand redistribution, common phenomena in organometallic chemistry. libretexts.orgchemguide.co.uk In the presence of other anionic species, the bromide ligand can be exchanged. For example, exposure to a source of iodide ions could lead to an equilibrium mixture containing iodo(trichloromethyl)mercury.
Ligand redistribution, also known as symmetrization, is a characteristic reaction of organomercuric halides. This is an equilibrium process where two molecules of RHgX can redistribute their ligands to form the dialkylmercury (R₂Hg) and mercury(II) halide (HgX₂) species. For this compound, this would result in an equilibrium with bis(trichloromethyl)mercury (B13801566) and mercury(II) bromide.
Table 1: Ligand Exchange and Redistribution Equilibria
| Reaction Type | Reactants | Products |
| Anion Exchange | CCl₃HgBr + I⁻ | CCl₃HgI + Br⁻ |
| Ligand Redistribution | 2 CCl₃HgBr | Hg(CCl₃)₂ + HgBr₂ |
These equilibria demonstrate the dynamic nature of the ligands attached to the mercury center. crunchchemistry.co.uk
Transmetalation Studies
Transmetalation is a crucial reaction in organometallic chemistry where an organic group is transferred from one metal to another. illinois.eduyoutube.com this compound can serve as a trichloromethyl group transfer agent in such reactions, particularly with transition metals like palladium. nih.govsemanticscholar.orgillinois.edu
In a typical process, the organomercurial reacts with a low-valent palladium complex. The trichloromethyl group is transferred to the palladium center, displacing the bromide, which then coordinates to the mercury, yielding a new organopalladium species and mercury(II) bromide. This organopalladium intermediate can then participate in catalytic cycles, such as cross-coupling reactions, to form new carbon-carbon bonds. nih.gov
Table 2: Representative Transmetalation Reaction
| Reactant 1 | Reactant 2 | Products |
| CCl₃HgBr | Pd(0)Lₙ | [CCl₃-Pd(II)Lₙ]Br + Hg |
This reactivity highlights the utility of this compound as a building block in more complex organic synthesis through palladium-catalyzed pathways.
Applications in Advanced Organic Synthesis
Synthesis of Geminal Dihalocyclopropanes
One of the most significant applications of bromo(trichloromethyl)mercury is in the synthesis of geminal dihalocyclopropanes. These three-membered ring structures are valuable synthetic intermediates due to their inherent ring strain, which can be exploited for subsequent ring-opening and rearrangement reactions. The reaction proceeds via the addition of dichlorocarbene (B158193), generated from this compound, to an olefinic double bond. While specific studies on this compound are limited, its reactivity is analogous to the widely studied phenyl(trihalomethyl)mercury reagents, which are known to be effective dihalocarbene precursors. orgsyn.orgnih.gov The general transformation is depicted below:
Scheme 1: General synthesis of gem-dihalocyclopropanes using a dihalocarbene precursor.
A key advantage of using organomercury reagents like this compound for dichlorocarbene generation is the neutral reaction conditions under which the carbene is produced. Traditional methods for generating dichlorocarbene often involve strong bases, such as potassium t-butoxide with chloroform (B151607), which can be incompatible with substrates bearing base-sensitive functional groups. The thermal generation of dichlorocarbene from this compound circumvents this issue, allowing for the cyclopropanation of a wider range of olefins without undesired side reactions. This makes it a valuable tool for the synthesis of complex molecules where sensitive functionalities must be preserved.
The high reactivity of dichlorocarbene generated from precursors like this compound allows for the synthesis of sterically hindered or electronically deactivated cyclopropanes that are challenging to prepare using other methods. The small size and high electrophilicity of the carbene enable it to attack even electron-deficient or sterically crowded double bonds. This has proven useful in the synthesis of strained polycyclic systems and other unique molecular architectures that would be otherwise difficult to access.
| Olefin Type | Product | Significance |
| Electron-rich | High yields of corresponding gem-dichlorocyclopropane | Standard application |
| Electron-deficient | Moderate to good yields | Demonstrates high reactivity of the carbene |
| Sterically hindered | Successful cyclopropanation | Access to complex and strained ring systems |
| Base-sensitive | Clean reaction without side products | Highlights the advantage of neutral reaction conditions |
Table 1: Reactivity of Dichlorocarbene from Organomercury Precursors with Various Olefins
Functional Group Interconversions Facilitated by this compound
While the primary use of this compound is in cyclopropanation, the resulting gem-dichlorocyclopropanes are versatile intermediates for a variety of functional group transformations. The presence of the two chlorine atoms on the cyclopropane (B1198618) ring activates it for subsequent reactions. For example, reduction of the gem-dichlorocyclopropane can lead to the corresponding monochlorocyclopropane or the fully reduced cyclopropane. Ring-expansion reactions can be induced under various conditions to form larger ring systems, and hydrolysis can lead to the formation of cyclopropanones or ring-opened products. These transformations significantly expand the synthetic utility of the initial cyclopropanation reaction.
Role as a Precursor for Trichloromethylated Organic Compounds
Beyond carbene chemistry, this compound can theoretically serve as a source of the trichloromethyl (CCl₃) group. The trichloromethyl moiety is an important functional group in medicinal chemistry and materials science. While less common than its application as a carbene precursor, the transfer of the trichloromethyl group to other substrates is a potential application. Downstream products of this compound can include compounds like chloroform and hexachloroethane. uwo.ca The introduction of a trichloromethyl group can significantly alter the biological activity and physical properties of a molecule.
| Precursor | Reagent | Product | Application |
| Olefin | This compound | gem-Dichlorocyclopropane | Intermediate for further synthesis |
| - | This compound | Chloroform | Solvent, reagent |
| - | This compound | Hexachloroethane | Industrial chemical |
Table 2: Products Derived from this compound
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. While specific spectral data for bromo(trichloromethyl)mercury is not extensively reported in publicly available literature, the principles of NMR can be applied to predict its expected spectral features.
¹³C NMR Characterization
In the ¹³C NMR spectrum of this compound, a single resonance is expected for the trichloromethyl (-CCl₃) carbon. The chemical shift of this carbon would be significantly influenced by the three electronegative chlorine atoms and the mercury atom. The presence of the more electronegative chlorine atoms would deshield the carbon nucleus, resulting in a downfield chemical shift. docbrown.info For comparison, in 1-bromo-2-chloroethane, the carbon attached to the more electronegative chlorine atom exhibits a greater downfield shift than the carbon bonded to bromine. docbrown.info The precise chemical shift would also be affected by the solvent used. docbrown.info
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the C-Cl and Hg-C bonds. The stretching vibrations of the C-Cl bonds in the trichloromethyl group are expected to appear in the region typical for alkyl halides. The Hg-C stretching frequency would be observed at a lower wavenumber, characteristic of heavy atom vibrations.
X-ray Diffraction Studies for Solid-State Structure
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Mercury Coordination Geometry
X-ray diffraction studies of related organomercury compounds reveal important details about the coordination environment of the mercury atom. In many organomercury halides, the mercury center adopts a linear or nearly linear geometry. For instance, in phenyl(bromodichloromethyl)mercury, the C-Hg-C bond angle is nearly 179°. wikipedia.org In other mercury(II) halide complexes, the coordination geometry around the mercury atom can be distorted tetrahedral. nih.govnih.gov The specific coordination geometry in this compound would be determined by the electronic and steric influences of the bromo and trichloromethyl ligands. The coordination sphere of the mercury center in such complexes can be influenced by both the inorganic (halide) and organic parts of the molecule. rsc.org
Electronic Spectroscopy (UV-Vis) in Mechanistic Probes
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, serves as a powerful tool for elucidating the mechanisms of reactions involving organomercurials like this compound. While specific, detailed UV-Vis spectroscopic studies on this compound itself are not extensively available in the public domain, the principles of its application can be understood through the more widely studied analogous compound, phenyl(trichloromethyl)mercury (B1584556). These studies often focus on the generation of dichlorocarbene (B158193), a key reactive intermediate.
The utility of UV-Vis spectroscopy in this context lies in its ability to monitor the disappearance of reactants, the appearance of products, and, crucially, the detection of transient intermediates that are key to understanding the reaction pathway. The electronic transitions of the molecules involved are sensitive to changes in their structure and chemical environment, providing valuable kinetic and mechanistic data.
Research in this area often employs techniques like flash photolysis coupled with transient absorption spectroscopy. In a typical experiment, a solution of the precursor compound, such as phenyl(trichloromethyl)mercury, is irradiated with a short, intense pulse of UV light. This photolysis event initiates the chemical reaction, and the subsequent changes in the solution are monitored by passing a beam of light through it and measuring the absorption spectrum at very short time intervals.
For phenyl(trichloromethyl)mercury, the initial step in the photolytic generation of dichlorocarbene is the homolytic cleavage of the mercury-carbon bond. This process forms a phenylmercury (B1218190) radical and a trichloromethyl radical. These transient radical species often have distinct electronic absorption spectra that can be detected and characterized. The subsequent steps, including the elimination of a chlorine atom from the trichloromethyl radical to form dichlorocarbene, can also be followed by observing the decay of the radical absorption bands and the appearance of new spectral features.
Although specific data for this compound is scarce, it is expected to follow a similar photochemical pathway. The absorption spectrum of this compound in a suitable solvent would be recorded first. Upon photolysis, one would expect to observe the decay of this initial absorption and the transient appearance of new absorption bands corresponding to the mercuric bromide radical and the trichloromethyl radical.
The following table represents hypothetical, yet representative, data that could be obtained from a transient absorption spectroscopy experiment on a related compound like phenyl(trichloromethyl)mercury, illustrating the type of information gathered in such mechanistic probes.
| Time after Flash (µs) | Wavelength (nm) | Transient Species | Observed Absorbance |
| 1 | 350 | Phenylmercury radical | 0.08 |
| 10 | 350 | Phenylmercury radical | 0.05 |
| 50 | 350 | Phenylmercury radical | 0.01 |
| 1 | 420 | Trichloromethyl radical | 0.03 |
| 5 | 420 | Trichloromethyl radical | 0.01 |
This type of data allows for the determination of the lifetimes of the transient intermediates and the kinetics of their decay, providing critical insights into the mechanism of dichlorocarbene formation.
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies provide profound insights into the electronic architecture of molecules, which in turn governs their reactivity and physical properties. For bromo(trichloromethyl)mercury, while specific experimental and computational studies are not extensively documented in publicly available literature, we can infer its electronic characteristics by applying established computational methodologies that have been successfully used for other organomercury and related compounds. These methods include Molecular Electrostatic Potential (MEP) analysis, the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plot analysis.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green and yellow regions represent intermediate or near-zero potential.
For this compound (BrHgCCl₃), an MEP analysis would likely reveal a significant region of negative electrostatic potential around the three chlorine atoms of the trichloromethyl group due to their high electronegativity. The bromine atom would also exhibit a region of negative potential. Conversely, the mercury atom, being electropositive relative to the halogens and the carbon atom of the CCl₃ group, would be expected to have a region of positive electrostatic potential. This positive region on the mercury atom would make it susceptible to coordination by nucleophiles. The carbon atom of the trichloromethyl group, being bonded to three highly electronegative chlorine atoms, would also exhibit a degree of positive potential.
Illustrative MEP Data for this compound
| Atomic Site | Predicted Electrostatic Potential (a.u.) | Implication for Reactivity |
| Mercury (Hg) | Positive | Susceptible to nucleophilic attack |
| Bromine (Br) | Negative | Potential site for electrophiles |
| Chlorine (Cl) | Highly Negative | Prone to electrophilic interaction |
| Carbon (of CCl₃) | Slightly Positive | Possible site for nucleophiles |
Note: The values in this table are illustrative and represent expected trends based on the analysis of similar organomercury compounds.
Quantum Theory of Atoms in Molecules (QTAIM) Applications
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs). Key parameters derived from QTAIM analysis include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).
In the context of this compound, a QTAIM analysis would be instrumental in defining the nature of the Hg-C and Hg-Br bonds. The values of ρ and ∇²ρ at the BCPs of these bonds would indicate their strength and character. A relatively low electron density and a positive Laplacian (∇²ρ > 0) are characteristic of closed-shell interactions, typical for ionic bonds, while a higher electron density and a negative Laplacian (∇²ρ < 0) signify shared interactions, characteristic of covalent bonds. The Hg-C and Hg-Br bonds in this compound are expected to exhibit characteristics of polar covalent bonds with a significant degree of closed-shell character. QTAIM can also identify non-covalent interactions within the molecule or between molecules.
Expected QTAIM Parameters for Key Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |
| Hg-C | ~0.05 - 0.07 | Positive | Polar Covalent/Ionic |
| Hg-Br | ~0.06 - 0.08 | Positive | Polar Covalent/Ionic |
| C-Cl | ~0.2 - 0.3 | Negative | Covalent |
Note: These values are representative estimates based on QTAIM studies of other mercury-halogen and mercury-carbon bonds.
Non-Covalent Interaction (NCI) Plot Analysis
Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. nih.govjussieu.fr NCI plots are generated based on the electron density and its reduced density gradient. They typically show isosurfaces colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive (blue/green) and repulsive (red/yellow) interactions. jussieu.fr
For this compound, an NCI plot would be particularly useful for identifying intramolecular non-covalent interactions that contribute to its conformational stability. For instance, weak attractive interactions might exist between the bromine atom and one or more of the chlorine atoms of the trichloromethyl group. The NCI plot would visualize these as green or blue isosurfaces between the respective atoms. Repulsive steric interactions, which would be represented by red isosurfaces, could also be identified, providing a complete picture of the non-covalent landscape of the molecule. In intermolecular contexts, NCI plots can reveal how this compound interacts with other molecules, which is crucial for understanding its behavior in different chemical environments. nih.gov
Density Functional Theory (DFT) for Mechanistic Insights
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of chemical reactions. nih.govrsc.org By calculating the electronic structure and energies of reactants, products, and transition states, DFT allows for the elucidation of reaction pathways, the determination of activation energies, and the prediction of reaction outcomes. nih.govresearchgate.net
Transition State Localization and Energy Profiles
A key application of DFT in mechanistic studies is the localization of transition states (TS), which are the highest energy points along a reaction coordinate. nih.govresearchgate.net By identifying the geometry and energy of the transition state, the activation energy (Ea) for a reaction can be calculated, providing a quantitative measure of the reaction's feasibility. The reaction energy profile, which plots the energy of the system as it progresses from reactants to products through the transition state, can be constructed to visualize the entire reaction pathway. researchgate.net
For this compound, DFT could be employed to study its decomposition pathways, such as the cleavage of the Hg-C or Hg-Br bonds. For example, the thermal decomposition to form a mercury(I) bromide and a trichloromethyl radical could be modeled. DFT calculations would aim to locate the transition state for this bond cleavage and determine the associated activation energy. This information would be critical for understanding the stability of the compound and its potential as a source of radicals.
Illustrative Energy Profile Data for a Hypothetical Decomposition of BrHgCCl₃
| Species | Relative Energy (kcal/mol) | Description |
| BrHgCCl₃ | 0.0 | Reactant |
| [Br-Hg-CCl₃]‡ | +Ea | Transition State for Hg-C bond cleavage |
| BrHg• + •CCl₃ | ΔEr | Products (Mercury(I) bromide radical and trichloromethyl radical) |
Understanding Reaction Selectivity
DFT is also invaluable for understanding and predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. By comparing the activation energies of different possible reaction pathways, the most favorable pathway, and therefore the major product, can be predicted.
In the case of this compound, its reactions with various nucleophiles or electrophiles could lead to different products. For instance, a nucleophile could attack either the mercury atom or the carbon atom of the trichloromethyl group. DFT calculations could be used to model both of these potential reaction pathways. By comparing the activation energies for nucleophilic attack at each site, it would be possible to predict which reaction is more likely to occur. This kind of analysis provides fundamental insights into the reactivity patterns of the molecule and can guide the design of synthetic applications. Theoretical studies on the degradation of methyl mercury have utilized DFT to explore different cleavage pathways, demonstrating the utility of this approach. nih.gov
Theoretical Exploration of Mercury-Carbon Bond Stability and Reactivity
The stability and reactivity of the mercury-carbon (Hg-C) bond in this compound, BrHgCCl₃, are critical determinants of its chemical behavior. Computational and theoretical chemistry provide powerful tools to investigate these aspects at a molecular level. Methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis offer insights into the electronic structure, bond energies, and reaction pathways that are often difficult to probe experimentally. While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining theoretical investigations into closely related organomercury compounds and the fundamental principles governing Hg-C bonding.
Theoretical investigations into the degradation mechanisms of organomercury compounds, such as the protonolysis of the Hg-C bond in chloromethylmercury (CH₃HgCl) and dimethylmercury (B1214916) ((CH₃)₂Hg), have been conducted using DFT and the quantum theory of atoms in molecules (QTAIM). nih.gov These studies reveal that the cleavage of the Hg-C bond is a complex process influenced by the coordination environment of the mercury atom. For instance, coordination with thiol-containing species can increase the negative charge on the carbon atom, thereby facilitating the protonolysis of the Hg-C bond. nih.gov This suggests that the reactivity of the Hg-C bond in this compound could be significantly modulated by its interaction with Lewis bases.
The nature of the organic group bonded to mercury plays a pivotal role in the stability of the Hg-C bond. The presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group in this compound is expected to significantly influence the properties of the Hg-C bond. This is in contrast to the more commonly studied methylmercury (B97897) compounds. The high electronegativity of the three chlorine atoms in the -CCl₃ group can lead to a more polarized Hg-C bond and potentially a lower bond dissociation energy compared to alkylmercury compounds.
A key aspect of the reactivity of compounds like phenyl(trichloromethyl)mercury (B1584556) (C₆H₅HgCCl₃) is their ability to act as precursors for the generation of dichlorocarbene (B158193) (:CCl₂). This transformation involves the cleavage of the Hg-CCl₃ bond. Theoretical studies on the reaction mechanisms of related radical species, such as CHCl₂ and CCl₃, provide insights into the potential pathways for the decomposition of the trichloromethyl group. q-chem.com
Natural Bond Orbital (NBO) analysis is another powerful computational tool that can elucidate the nature of the Hg-C bond. q-chem.comresearchgate.netwisc.edursc.orgresearchgate.net NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method can provide detailed information about the hybridization of the atomic orbitals involved in the Hg-C bond, the natural atomic charges on the mercury and carbon atoms, and the extent of delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These delocalization interactions, often referred to as hyperconjugation, can have a significant impact on bond stability and reactivity. rsc.org
For instance, an NBO analysis of this compound would likely reveal a significant polarization of the Hg-C bond, with a partial positive charge on the mercury atom and a partial negative charge on the carbon atom of the trichloromethyl group. The analysis could also quantify the donor-acceptor interactions between the filled Hg-C bonding orbital and the vacant antibonding orbitals associated with the C-Cl bonds, as well as interactions involving the lone pairs on the bromine and chlorine atoms with the antibonding Hg-C orbital. These interactions would provide a detailed electronic rationale for the observed stability and reactivity of the compound.
The following table presents a hypothetical set of NBO analysis data for this compound, based on typical values observed for related organometallic and halogenated compounds. This data is illustrative and serves to demonstrate the type of information that can be obtained from such a theoretical investigation.
| Bond/Lone Pair | Occupancy | Orbital Energy (a.u.) | Hybridization on Atom 1 | Hybridization on Atom 2 |
|---|---|---|---|---|
| σ(Hg-C) | 1.98 e | -0.450 | s(25%)p(75%) | s(30%)p(70%) |
| σ(C-Cl1) | 1.99 e | -0.620 | s(28%)p(72%) | s(20%)p(80%) |
| σ(Hg-Br) | 1.99 e | -0.510 | s(20%)p(80%) | s(15%)p(85%) |
| LP(Br) | 1.99 e | -0.380 | s(80%)p(20%) | - |
Furthermore, computational studies can map out the potential energy surfaces for key reactions, such as the thermal decomposition of this compound to yield dichlorocarbene. Such studies would identify the transition state structures and calculate the activation energy barriers for these processes. This information is invaluable for understanding the reaction kinetics and the conditions under which the compound is likely to undergo decomposition.
Environmental and Regulatory Context in Academic Research
Position within the Minamata Convention on Mercury Framework for Research
The Minamata Convention on Mercury is a global treaty designed to protect human health and the environment from the adverse effects of mercury. minamataconvention.orgnih.gov Ratified by numerous countries, its primary objective is to control anthropogenic emissions and releases of mercury and mercury compounds throughout their entire lifecycle. minamataconvention.orgepa.gov This includes provisions to phase out the manufacture, import, and export of many mercury-containing products by 2020, such as specific types of batteries, fluorescent lamps, cosmetics, and medical devices like thermometers. who.int The convention also restricts mercury use in industrial processes, such as in the production of chlor-alkali and vinyl chloride monomer, and addresses the mining of mercury and its use in artisanal and small-scale gold mining. minamataconvention.orgwho.int
While Bromo(trichloromethyl)mercury is not explicitly named in the annexes of the Minamata Convention, its use in academic research is subject to the overarching goals of the treaty. The convention serves as a guiding framework that compels the scientific community to:
Seek Alternatives: The spirit of the convention encourages research into and development of non-mercury alternatives for all applications, including as a laboratory reagent. mercuryconvention.org
Promote Mercury-Free Processes: The convention's focus on phasing out mercury in products and processes provides a strong impetus for academic research to pioneer mercury-free synthetic routes and technologies. epa.gov
The scientific community's role was foundational to the establishment of the convention, with global mercury assessments providing the evidence for international action. mercuryconvention.org Consequently, continued research under this framework involves not only monitoring mercury levels but also actively contributing to the reduction of its use in all sectors, including the laboratory.
Research Strategies for Minimizing Environmental Impact
In line with the principles of green chemistry and the global push to reduce mercury pollution, several research strategies are employed to minimize the environmental impact of using highly toxic reagents like this compound. These strategies focus on the core design of chemical reactions to be inherently safer and more efficient, avoiding the generation of hazardous waste.
Key research strategies include:
Development of Alternative Reagents: A primary goal is to discover and implement alternative, less toxic reagents that can achieve the same chemical transformations. For instance, research has focused on generating key reactive intermediates, such as dichlorocarbene (B158193), from non-mercury precursors. Common methods include the reaction of chloroform (B151607) with a strong base like potassium tert-butoxide or the thermal decomposition of sodium trichloroacetate (B1195264). wikipedia.orgchemeurope.com
Catalytic and Metal-Free Approaches: Modern synthetic chemistry emphasizes the use of catalytic methods over stoichiometric ones. This reduces the amount of potentially toxic material needed. Furthermore, there is a significant drive towards developing metal-free reactions to avoid the use of heavy metals altogether. researchgate.net For example, visible-light-induced radical reactions using common solvents like chloroform as the radical precursor represent a move away from heavy-metal-based reagents. researchgate.net
Process Intensification and Flow Chemistry: Performing reactions in continuous flow systems, rather than traditional batch processes, can offer greater control over reaction conditions and minimize the volume of hazardous materials handled at any given time. This approach can lead to higher yields and reduced byproduct formation, contributing to a safer and more environmentally benign process. organic-chemistry.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. This principle, central to green chemistry, inherently reduces waste. Research involving reagents like this compound would be considered less "green" due to the mercury-containing byproducts generated.
By focusing on these strategies, the academic research community actively works to phase out its reliance on hazardous substances, aligning laboratory practices with the global environmental standards set by agreements like the Minamata Convention.
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20464-26-0 |
| Molecular Formula | CBrCl₃Hg |
| Molecular Weight | 398.86 g/mol |
| Synonyms | Trichloromethylmercury bromide |
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. nih.gov For the generation of dichlorocarbene (B158193), the historical reliance on toxic organomercurial reagents like bromo(trichloromethyl)mercury is being actively replaced by more environmentally benign methodologies.
One of the most prominent greener alternatives is the generation of dichlorocarbene from chloroform (B151607) (CHCl₃) and a base, such as aqueous sodium hydroxide, often facilitated by a phase-transfer catalyst. youtube.com This method avoids the use of heavy metals entirely. Research is also exploring the use of ultrasound-assisted synthesis and solvent-free reaction conditions to further enhance the green credentials of these processes. nih.gov
Furthermore, biocatalysis represents a frontier in green cyclopropanation. nih.gov Engineered heme proteins have been developed that can catalyze carbene transfer from alternative, less hazardous precursors like ethyl diazoacetate to form cyclopropanes with high stereoselectivity. nih.govnih.gov These enzymatic methods operate under mild conditions and avoid toxic metal catalysts, representing a significant leap towards sustainable chemical manufacturing. The development of such biocatalytic systems is a direct move away from reagents like this compound.
Advanced Spectroscopic Characterization Techniques
While specific, detailed spectroscopic data for this compound is not extensively documented in modern literature, the characterization of organometallic compounds and reactive intermediates is now routinely achieved through a suite of advanced spectroscopic techniques. These methods are crucial for understanding the new catalytic systems designed to replace organomercurials.
Modern analysis would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹⁹Hg NMR would be used to confirm the structure of the compound and study its dynamics in solution.
Infrared (IR) Spectroscopy: To identify characteristic vibrations, particularly the C-Cl and Hg-C bonds.
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to characterize organomercury compounds and their conjugates, providing precise mass data. nih.gov
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state.
These techniques are now applied to characterize the intermediates in newer catalytic cycles, such as metal-carbene complexes in gold-catalyzed reactions or the structure of active sites in engineered enzymes, providing mechanistic insights that help in the design of better, non-mercury-based catalysts. nih.gov
Integration with Flow Chemistry and Automated Synthesis
The integration of chemical synthesis with continuous flow technology and automation offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net These technologies are particularly relevant to the generation and use of hazardous reactive intermediates like dichlorocarbene, providing a strong impetus to move away from thermally sensitive and toxic precursors like this compound.
Flow Chemistry: Continuous flow reactors are exceptionally well-suited for reactions involving hazardous reagents or unstable intermediates. nih.gov The generation of dichlorocarbene from chloroform and a strong base, a key alternative to the organomercury method, has been successfully implemented in flow systems. researchgate.netsyrris.com These systems offer superior mixing and heat transfer compared to batch reactors, allowing for precise control over the reaction and minimizing the formation of byproducts. nih.gov The small reactor volume enhances safety by limiting the amount of hazardous material present at any given time. Flow chemistry has been used for both dichloro- and dibromocyclopropanation reactions, demonstrating its versatility. nih.govresearchgate.netsyrris.com
Automated Synthesis: Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions. researchgate.net By integrating robotic handling of reagents with in-line analysis (e.g., LC/MS), these systems can perform numerous experiments to rapidly map out reaction conditions or screen catalyst performance. researchgate.net This technology is being applied to develop and refine the greener, safer cyclopropanation methods that are replacing the use of organomercurials. An automated system can optimize the conditions for a flow-based dichlorocarbene generation and reaction sequence, making the process more efficient and reliable without human intervention. researchgate.net
The table below outlines the progression from older methods to modern, technologically advanced approaches, highlighting the shift away from compounds like this compound.
| Feature | Traditional Method (e.g., this compound) | Modern Approach (e.g., Flow Chemistry/Automated Synthesis) |
| Reagent Source | Stoichiometric, toxic organomercurial compound | Readily available, less toxic precursors (e.g., chloroform, diazo compounds) |
| Process Type | Batch reaction | Continuous flow process |
| Safety | High risk due to toxicity and thermal instability | Enhanced safety due to small reaction volumes and precise control |
| Control | Poor control over temperature and mixing | Excellent control over reaction parameters (temperature, time, mixing) |
| Efficiency | Often requires excess reagent; purification can be difficult | High efficiency and yield; can be integrated with in-line purification |
| Scalability | Difficult and hazardous to scale up | Readily scalable by extending operation time |
| Optimization | Manual, slow, and labor-intensive | Automated, high-throughput optimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
